N,N'-双(邻氯苄基)乙二胺二盐酸盐

描述

科学研究应用

Anticancer Activity

N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride has demonstrated significant cytotoxic activity against human cancer cell lines. Specifically, compounds containing the ethylenediamine (–NCH₂CH₂N–) moiety, such as o-Cl-Bz-En, exhibit concentration-dependent cytotoxic effects on lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells . These findings suggest that o-Cl-Bz-En could serve as a basis for developing novel therapeutic agents.

Antimicrobial and Antifungal Properties

The compound N,N’-bis(2-hydroxy-5-chlorobenzyl)ethylenediamine (a close analog of o-Cl-Bz-En) has demonstrated significant antimicrobial and antifungal activities against Staphylococcus aureus and other pathogens . This suggests that o-Cl-Bz-En may also possess similar properties, making it relevant for combating infections.

Iron Chelation for Biofilm Control

N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED), a related compound, acts as a synthetic hexadentate iron chelator. Researchers have explored its anti-biofilm activity against Pseudomonas aeruginosa, a common biofilm-forming bacterium. Targeting iron requirements in biofilm-dwelling bacteria could enhance conventional antibiotic treatments .

Redox Chemistry and Metal Complexes

Ethylenediamine-metal complexes, including o-Cl-Bz-En, have attracted interest as potential anticancer agents due to their rich redox chemistry. These complexes can induce cytotoxic activity in various cancer cell lines . Researchers continue to investigate their potential therapeutic applications.

Other Biological Activities

Beyond cancer and microbial applications, ethylenediamine-type ligands (including o-Cl-Bz-En) have been reported to exhibit anti-malarial, anti-leishmanial, and anti-histaminic activities . These diverse properties highlight the compound’s versatility.

Future Prospects and Drug Development

Given the promising results observed with related compounds, further research into o-Cl-Bz-En’s mechanisms of action, toxicity profiles, and potential clinical applications is warranted. It may serve as a valuable scaffold for designing novel drugs.

安全和危害

The safety data sheet for ethylenediamine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s important to handle “N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride” with appropriate safety measures.

未来方向

A study has suggested that targeting the iron requirement of Pseudomonas aeruginosa with compounds like N,N’-bis(2-hydroxybenzyl) ethylenediamine-N,N’-diacetic acid (HBED) may be an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling Pseudomonas aeruginosa . This suggests potential future directions for the use of “N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride” in similar applications.

作用机制

Target of Action

N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride is a compound that has been found to exhibit significant cytotoxic activity in various types of cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The primary targets of this compound are these cancer cells, where it induces cytotoxic effects .

Mode of Action

The compound interacts with its targets by causing cell arrest at different phases of the cell cycle . This disruption of the cell cycle inhibits the proliferation of the cancer cells, thereby exhibiting its cytotoxic activity . Additionally, the compound also causes a loss of mitochondrial membrane potential in the cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to the cell cycle and mitochondrial function. By causing cell cycle arrest, it disrupts the normal progression of the cell cycle, affecting the pathways that regulate cell division . The loss of mitochondrial membrane potential indicates an impact on the pathways related to energy production and apoptosis .

Pharmacokinetics

Its cytotoxic activity suggests that it is able to reach and interact with its target cells effectively .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation, as evidenced by its cytotoxic activity . This is achieved through the disruption of the cell cycle and the loss of mitochondrial membrane potential, which may lead to cell death .

属性

IUPAC Name |

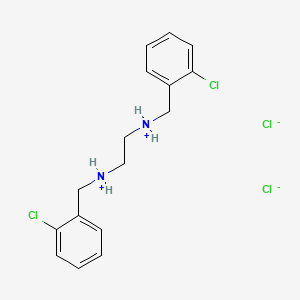

(2-chlorophenyl)methyl-[2-[(2-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2.2ClH/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18;;/h1-8,19-20H,9-12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXPUXXMBILMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2056-18-0 | |

| Record name | Ethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)

![N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B3060906.png)

![Etoposide impurity J [EP]](/img/structure/B3060913.png)

![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)

![Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-](/img/structure/B3060922.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine](/img/structure/B3060924.png)

![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)